16-Chlorohexadeca-1,6-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62871-07-2 |
|---|---|
Molecular Formula |
C16H29Cl |
Molecular Weight |
256.9 g/mol |
IUPAC Name |
16-chlorohexadeca-1,6-diene |
InChI |
InChI=1S/C16H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2,6-7H,1,3-5,8-16H2 |
InChI Key |
FVMPFYQEGPNAND-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCCCCCCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 16 Chlorohexadeca 1,6 Diene
Historical Perspectives on the Synthesis of Halogenated Dienes
The synthesis of halogenated dienes has historically been intertwined with the development of fundamental organic reactions. Early methods often involved harsh conditions and lacked the selectivity of modern techniques. One of the foundational approaches to diene synthesis is the Diels-Alder reaction, a cornerstone of organic chemistry. While primarily a method for forming cyclic compounds, the principles of diene reactivity and stability explored in these early studies were crucial.
Historically, the introduction of halogens into diene structures often relied on radical halogenation or electrophilic addition to pre-existing dienes. These methods, however, frequently led to mixtures of products and were difficult to control, especially in complex molecules with multiple reactive sites. The development of organometallic chemistry in the mid-20th century marked a significant turning point, offering more controlled methods for the formation of carbon-carbon bonds and the introduction of functional groups.
Classical Synthetic Routes to 16-Chlorohexadeca-1,6-diene
Classical approaches to synthesizing a molecule like this compound would likely involve multi-step sequences utilizing well-established reactions such as Grignard and Wittig reactions. These methods, while robust, often involve stoichiometric reagents and can generate significant waste.
A plausible classical route could involve a Grignard coupling reaction. For instance, a Grignard reagent prepared from a short-chain chloroalkene could react with a long-chain dihaloalkane. The chemoselectivity of such a reaction would be a critical challenge, as the Grignard reagent could potentially react at either halogenated end of the long-chain substrate.
Another classical approach is the Wittig reaction, which is renowned for its reliability in forming carbon-carbon double bonds. libretexts.org A potential disconnection for this compound using this method would involve reacting an appropriate phosphonium (B103445) ylide with an omega-chloro aldehyde. The success of this route would depend on the efficient synthesis of the required chloro-functionalized aldehyde and the stereoselectivity of the Wittig reaction itself. wikipedia.org
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry has seen a shift towards more efficient, selective, and environmentally benign methodologies. For a molecule like this compound, advanced catalytic methods and green chemistry principles offer significant advantages over classical routes.
Catalytic Approaches in the Synthesis of this compound
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds and is particularly well-suited for the synthesis of long-chain dienes. thieme-connect.de A cross-metathesis reaction between a long-chain terminal chloroalkene and a suitable diene, such as 1,5-hexadiene, in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst), could potentially form this compound in a single step. The efficiency of this reaction would be influenced by the choice of catalyst and the relative reactivity of the olefinic partners. illinois.edu
The following table illustrates representative catalysts used in olefin metathesis:
| Catalyst Name | Generation | Key Features |
| Grubbs' Catalyst 1st Gen | First | Good activity for a range of olefins. |
| Grubbs' Catalyst 2nd Gen | Second | Higher activity and better functional group tolerance. |
| Hoveyda-Grubbs Catalyst | Second | Increased stability and recyclability. |
Chemo- and Regioselective Synthesis Pathways
Achieving the desired structure of this compound necessitates a high degree of chemo- and regioselectivity.
In a potential Grignard synthesis, the challenge lies in differentiating between two reactive sites if a dihalogenated precursor is used. The inherent difference in reactivity between different carbon-halogen bonds (e.g., C-Br vs. C-Cl) could be exploited to achieve selective reaction at one site.
For the Wittig reaction, the regioselectivity is generally well-defined by the structure of the ylide and the carbonyl compound. libretexts.org However, the chemoselectivity can be a concern if other reactive functional groups are present in the substrates. The choice of a non-stabilized ylide would typically favor the formation of a (Z)-alkene, while a stabilized ylide would lead to the (E)-alkene. wikipedia.orgorganic-chemistry.org
In olefin cross-metathesis, selectivity is governed by the relative reactivity of the two olefin partners. acs.org To favor the desired cross-product over homodimeric byproducts, a strategic selection of substrates and catalyst is crucial. For instance, using a more reactive terminal olefin with a less reactive internal olefin can enhance the yield of the cross-metathesis product.
Green Chemistry Principles in this compound Production
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed.
The use of catalytic methods, such as olefin metathesis, inherently aligns with green chemistry by reducing the amount of waste generated compared to stoichiometric reactions. Furthermore, the development of metathesis reactions in more environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, is an active area of research. rsc.orgnih.gov
For classical methods like the Wittig reaction, green innovations include the use of solvent-free conditions or phase-transfer catalysis to minimize the use of volatile organic compounds. acs.orgjetir.org Phase-transfer catalysis, in particular, can enable reactions between water-soluble and organic-soluble reactants, reducing the need for large volumes of organic solvents. dalalinstitute.comfzgxjckxxb.com Mechanochemical synthesis, where reactions are induced by mechanical force rather than solvents, also presents a promising green alternative for the preparation of reagents like phosphonium ylides. acs.org
Optimization of Synthetic Reaction Conditions and Yields
Optimizing the synthesis of this compound requires careful consideration of various reaction parameters to maximize yield and purity.
For a Grignard-based synthesis, critical factors include the choice of solvent (typically ethereal solvents like THF or diethyl ether), temperature, and the rate of addition of the Grignard reagent. The presence of additives can also influence the reactivity and selectivity.
In the Wittig reaction, the choice of base to generate the ylide is crucial, with stronger bases like n-butyllithium often required for less acidic phosphonium salts. masterorganicchemistry.com The reaction temperature can also affect the stereoselectivity, with lower temperatures generally favoring the kinetic product.
For olefin metathesis, optimization involves selecting the appropriate catalyst and tuning the catalyst loading. sigmaaldrich.com Lowering the catalyst loading is desirable for both economic and environmental reasons. Other important parameters include the reaction temperature, concentration, and the efficient removal of volatile byproducts like ethylene (B1197577) to drive the reaction equilibrium towards the desired product. The addition of co-catalysts, such as copper iodide in some cross-metathesis reactions, has been shown to enhance reaction rates and efficiency. nih.gov
The following table summarizes key optimization parameters for the discussed synthetic methods:
| Synthetic Method | Key Optimization Parameters |
| Grignard Reaction | Solvent, Temperature, Rate of Addition, Additives |
| Wittig Reaction | Base Strength, Temperature, Solvent, Ylide Stability |
| Olefin Metathesis | Catalyst Selection, Catalyst Loading, Temperature, Concentration, Byproduct Removal |
Reactivity and Chemical Transformations of 16 Chlorohexadeca 1,6 Diene
Electrophilic and Nucleophilic Additions to the Diene System of 16-Chlorohexadeca-1,6-diene
The two double bonds in this compound, being in a 1,6-position, react independently of each other, unlike conjugated dienes where 1,4-addition can be a major pathway. libretexts.orglibretexts.org Electrophilic addition to these isolated double bonds typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. youtube.com
Stereochemical Outcomes of Addition Reactions
The addition of electrophiles to the alkene moieties of this compound can lead to the formation of new stereocenters. The stereochemical outcome is dependent on the reaction mechanism. For instance, reactions proceeding through a planar carbocation intermediate will typically result in a racemic mixture of enantiomers, as the subsequent nucleophilic attack can occur from either face of the carbocation with equal probability. chemistrysteps.com In contrast, concerted addition mechanisms, such as hydroboration-oxidation, can lead to specific stereochemical outcomes (syn-addition). The stereochemistry of the starting diene, if it possesses any pre-existing stereocenters, can also influence the stereochemical outcome of the addition reactions, potentially leading to the formation of diastereomers.
Regioselectivity in Alkene Functionalization
The regioselectivity of electrophilic additions to the diene system of this compound is governed by the stability of the carbocation intermediates formed during the reaction. libretexts.org Protonation of the C-1 double bond will preferentially form a secondary carbocation at C-2, while protonation of the C-6 double bond will also lead to a more substituted, and thus more stable, carbocation. Consequently, the nucleophile will predominantly attack these more substituted positions. In cases where radical additions are performed, for example with HBr in the presence of peroxides, anti-Markovnikov addition is observed, where the bromine atom adds to the less substituted carbon atom. libretexts.org
Table 1: Predicted Regiochemical and Stereochemical Outcomes for Selected Addition Reactions
| Reagent | Reaction Type | Predicted Major Product(s) | Stereochemistry |
| HBr | Electrophilic Addition | 16-Chloro-2-bromohexadec-6-ene and 16-Chloro-7-bromohexadec-1-ene | Racemic mixture |
| HBr, ROOR | Radical Addition | 16-Chloro-1-bromohexadec-6-ene and 16-Chloro-6-bromohexadec-1-ene | Racemic mixture |
| 1. BH₃, THF; 2. H₂O₂, NaOH | Hydroboration-Oxidation | 16-Chlorohexadeca-6-en-1-ol and 16-Chlorohexadec-1-en-7-ol | Syn-addition |
Reactions Involving the Terminal Chloro-Group of this compound
The terminal chloro group provides a reactive site for a variety of transformations, primarily nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions with Varied Nucleophiles
The primary alkyl chloride in this compound is susceptible to nucleophilic attack, typically proceeding through an SN2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. A wide range of nucleophiles can be employed to displace the chloride ion, allowing for the introduction of diverse functional groups at the terminal position. The efficiency of these reactions can be influenced by the choice of solvent and the nature of the nucleophile.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Alcohol |
| Cyanide (CN⁻) | Nitrile |
| Azide (N₃⁻) | Azide |
| Iodide (I⁻) | Alkyl Iodide |
| Acetylide (RC≡C⁻) | Internal Alkyne |
Elimination Reactions and Olefin Formation
Under the influence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form a new terminal double bond, yielding hexadeca-1,6,15-triene. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. However, the use of a bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product. Competition between substitution (SN2) and elimination (E2) is a key consideration and is influenced by the strength and steric bulk of the base, as well as the reaction temperature.
Cyclization and Rearrangement Reactions of this compound
The presence of two double bonds and a terminal chloro group in a long carbon chain opens up the possibility for intramolecular cyclization reactions. For instance, under radical conditions, it is conceivable that the molecule could undergo a radical cyclization to form cyclic structures. Additionally, under certain catalytic conditions, rearrangement reactions such as the Cope rearrangement could potentially be induced, although this would require specific structural features not inherently present in the starting material. researchgate.net More common rearrangements, such as those involving carbocation intermediates, could occur as side reactions during electrophilic additions if a more stable carbocation can be formed through a hydride or alkyl shift.
Intramolecular Transformations
The linear structure of this compound, with a reactive chloro group at one end and a double bond at the sixth position, makes it a prime candidate for intramolecular cyclization reactions. Under appropriate conditions, the nucleophilic character of the double bond could be exploited to displace the terminal chloride, leading to the formation of a cyclic structure. The regioselectivity of such a reaction would be a key point of investigation, with the potential for the formation of different ring sizes depending on which carbon of the double bond participates in the cyclization.
Table 1: Predicted Intramolecular Cyclization Products of this compound
| Reagent/Catalyst | Predicted Product(s) | Ring Size |
| Lewis Acid (e.g., AlCl₃) | Cyclohexyl- or Cyclopentyl-substituted undecene derivatives | 6 or 5 |
| Strong, non-nucleophilic base | Cyclohexadeca-1,6,15-triene | 16 (via elimination) |
It is hypothesized that in the presence of a Lewis acid, a carbocation could be generated at the C-6 or C-7 position, which would then be attacked by the electron-rich terminal end of the molecule after chloride abstraction. Alternatively, treatment with a strong, non-nucleophilic base could promote an E2 elimination, yielding a triene.
Intermolecular Cycloaddition Reactions
The diene system within this compound, specifically the double bond at the 6-position, could potentially participate in intermolecular cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com In this scenario, the double bond would act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of the long alkyl chain and the terminal chloro group could introduce steric and electronic effects that would influence the stereoselectivity and regioselectivity of the cycloaddition.
Table 2: Hypothetical Diels-Alder Reactions of this compound
| Diene | Predicted Product | Key Features |
| 1,3-Butadiene | 4-(10-Chlorodecyl)cyclohex-1-ene | Formation of a substituted cyclohexene (B86901) ring. |
| Cyclopentadiene | 5-(10-Chlorodecyl)bicyclo[2.2.1]hept-2-ene | Formation of a bicyclic adduct. |
The reactivity in these hypothetical reactions would be dependent on the electronic nature of the diene and the reaction conditions employed. Electron-donating or withdrawing groups on the diene partner would be expected to alter the reaction rate and outcome.
Olefin Metathesis Studies on this compound and its Derivatives
The presence of two double bonds in this compound makes it an excellent substrate for olefin metathesis reactions, particularly ring-closing metathesis (RCM). wikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction could be utilized to synthesize large, macrocyclic structures. The success of an RCM reaction would be highly dependent on the choice of catalyst and reaction conditions to favor the intramolecular cyclization over competing intermolecular polymerization.
Table 3: Potential Ring-Closing Metathesis of this compound
| Catalyst | Predicted Product | Ring Size |
| Grubbs' Catalyst (1st or 2nd Gen) | 1-Chloro-15-methyl-cyclotetradec-5-ene or isomers | 14 |
| Schrock's Catalyst | 1-Chloro-15-methyl-cyclotetradec-5-ene or isomers | 14 |
The resulting macrocycle would contain a chloro-substituent, providing a handle for further functionalization. The stereochemistry of the newly formed double bond within the ring would be a critical aspect to control, with different catalysts potentially favoring either the E or Z isomer.
Oxidation and Reduction Chemistry of this compound
The double bonds in this compound are susceptible to a variety of oxidation and reduction reactions.
Oxidation:
The alkenes could be oxidized to epoxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Dihydroxylation could be achieved with osmium tetroxide, and oxidative cleavage with ozone would lead to the formation of aldehydes or carboxylic acids, depending on the workup conditions. The selectivity of these reactions, particularly in a molecule with two double bonds, would be a subject of interest.
Table 4: Predicted Oxidation Products of this compound
| Reagent | Predicted Product(s) |
| m-CPBA | 16-Chloro-1,2-epoxyhexadeca-6-ene and 16-Chloro-6,7-epoxyhexadeca-1-ene |
| OsO₄, NMO | 16-Chlorohexadeca-6-ene-1,2-diol and 16-Chlorohexadeca-1-ene-6,7-diol |
| O₃, then DMS | 15-Chloropentadecanal and smaller aldehyde fragments |
Reduction:
The double bonds can be reduced to the corresponding alkanes through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This would result in the formation of 16-chlorohexadecane. The terminal chloro group is generally stable under these conditions.
Mechanistic Investigations of Reactions Involving 16 Chlorohexadeca 1,6 Diene
Elucidation of Reaction Pathways and Intermediates
The reactivity of 16-Chlorohexadeca-1,6-diene is primarily dictated by the presence of its two alkene functionalities at the 1- and 6-positions and the chloro group at the 16-position. The non-conjugated nature of the diene means the two double bonds will generally react independently of one another, although the long carbon chain can allow for intramolecular interactions under certain conditions.
A plausible and well-studied reaction for dienes is electrophilic addition. youtube.com For instance, the addition of a hydrogen halide, such as hydrogen bromide (HBr), would proceed via a carbocation intermediate. The initial step involves the attack of one of the double bonds on the electrophile (H+). Given the structure of this compound, the two double bonds exhibit different substitution patterns. The double bond at the 1-position is monosubstituted, while the double bond at the 6-position is disubstituted. According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org
Attack at the C1=C2 double bond would lead to a secondary carbocation at C2, whereas attack at the C6=C7 double bond would preferentially form a more stable secondary carbocation at either C6 or C7, depending on the electronic effects of the long alkyl chain. The subsequent attack of the bromide ion (Br-) on the carbocation intermediate would yield the final addition product. Due to the potential for carbocation rearrangements, a mixture of products could be formed.
Another potential reaction pathway for a long-chain diene like this compound is an intramolecular cyclization. The length of the carbon chain separating the two double bonds is substantial, which may not be optimal for common ring-forming reactions like the intramolecular Diels-Alder reaction, which typically favor the formation of five- or six-membered rings. masterorganicchemistry.com However, under specific catalytic conditions, other types of cyclizations could be induced. For example, an acid-catalyzed intramolecular electrophilic attack of one double bond on the other, after protonation, could lead to the formation of a large ring structure, although such reactions are often entropically disfavored. The intermediate in this case would be a cyclic carbocation.
Kinetic and Thermodynamic Studies of Transformations
The outcome of chemical reactions that can form multiple products is often governed by whether the reaction is under kinetic or thermodynamic control. libretexts.org This is particularly relevant for electrophilic additions to dienes where different constitutional isomers can be formed. libretexts.org
In the context of the electrophilic addition of HBr to this compound, the reaction with the more reactive double bond will proceed faster, leading to the kinetic product. The reactivity of an alkene in electrophilic addition is related to the stability of the carbocation intermediate formed. The C6=C7 double bond, being more substituted, is expected to form a more stable secondary carbocation compared to the C1=C2 double bond. Therefore, the kinetic product would likely result from the addition across the C6=C7 double bond.
The thermodynamic product is the most stable product, which may or may not be the same as the kinetic product. The stability of the final alkene product is a key factor. Generally, more substituted alkenes are more stable. The position of the double bond in the product after addition and potential rearrangement will determine the thermodynamic stability.
The following hypothetical data table illustrates the principles of kinetic and thermodynamic control for the competing electrophilic addition of HBr to the two double bonds of this compound.
| Parameter | Addition at C1=C2 | Addition at C6=C7 |
|---|---|---|
| Activation Energy (Ea) | Higher | Lower |
| Rate Constant (k) at Low Temp. | Smaller | Larger |
| Product Stability (ΔG°) | Less Stable | More Stable |
| Favored Product at Low Temp. | Kinetic Product (from C6=C7 addition) | |
| Favored Product at High Temp. | Thermodynamic Product (most stable isomer) |
For a potential intramolecular cyclization, the thermodynamics would be governed by the change in enthalpy (ΔH) and entropy (ΔS). The formation of a ring involves the conversion of a pi bond and a sigma bond into two new sigma bonds, which is typically enthalpically favorable. However, the formation of a large ring is accompanied by a significant loss of conformational entropy, which is entropically unfavorable. organicreactions.org The feasibility of such a reaction would depend on the balance between these two factors and would likely require specific catalysts to lower the activation energy.
Analysis of Transition States and Energy Profiles
The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of a reaction. For the electrophilic addition of HBr to this compound, the rate-determining step is the formation of the carbocation intermediate. The transition state for this step would involve the partial formation of the new C-H bond and the partial breaking of the H-Br bond, with a developing positive charge on the carbon atom. According to Hammond's postulate, the structure of the transition state will more closely resemble the species to which it is closer in energy. Since the formation of the carbocation is endothermic, the transition state will resemble the carbocation intermediate.
The energy profile for the electrophilic addition to the two different double bonds would show two different pathways. The pathway with the lower activation energy corresponds to the formation of the kinetic product. The relative energies of the final products determine the thermodynamic outcome.
Below is a representative reaction coordinate diagram illustrating the energy profile for the competing electrophilic additions.
Reaction Coordinate Diagram for Electrophilic Addition to this compound
(A qualitative representation based on general principles)
For an intramolecular cyclization, the transition state would involve a highly ordered arrangement of the long carbon chain to bring the two reacting double bonds into proximity. This high degree of organization would be reflected in a large negative entropy of activation. Computational studies would be invaluable in determining the precise geometry and energy of such a transition state. nih.gov
Theoretical and Computational Studies on 16 Chlorohexadeca 1,6 Diene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be a cornerstone for understanding the intrinsic properties of 16-Chlorohexadeca-1,6-diene. These calculations can provide deep insights into the molecule's electronic structure and how this dictates its reactivity.
A primary focus would be the determination of the molecular orbital landscape, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical in predicting the compound's susceptibility to electrophilic and nucleophilic attack. For this compound, it would be particularly insightful to analyze the influence of the terminal chlorine atom and the two carbon-carbon double bonds on the HOMO-LUMO gap, which is a key indicator of chemical reactivity.
Furthermore, these calculations can generate an electrostatic potential (ESP) map. The ESP map would visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. It is anticipated that the regions around the double bonds would be electron-rich, while the area near the electronegative chlorine atom would be electron-deficient.
Reactivity descriptors, derived from DFT calculations, would offer a quantitative prediction of reactivity. Parameters such as global hardness, softness, and electrophilicity index could be calculated to compare the reactivity of this compound with other related compounds.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 1.9 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes, representing the type of data generated from quantum chemical calculations.
Molecular Dynamics Simulations and Conformational Analysis
Due to its long, flexible alkyl chain, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time. By simulating the atomic motions based on a force field, MD can reveal the preferred spatial arrangements of the molecule in different environments (e.g., in a vacuum or in a specific solvent).
The primary goal of a conformational analysis would be to identify the low-energy conformers, as these are the most likely to be present under normal conditions and to participate in chemical reactions. The dihedral angles of the long carbon chain would be the main degrees of freedom. The simulations would likely show that the molecule favors extended, zig-zag conformations to minimize steric hindrance, but folding could also occur, potentially bringing the two diene groups and the chloro-substituent into proximity.
The results of such simulations can be visualized through Ramachandran-like plots for specific dihedral angles or by clustering the trajectories to identify the most populated conformational families. This information is crucial for understanding how the molecule's shape can influence its reactivity. For instance, a folded conformation might favor intramolecular reactions that are not possible in an extended state.
In Silico Modeling of Reaction Mechanisms and Selectivity
Computational modeling can be used to simulate potential chemical reactions involving this compound, providing detailed mechanistic insights that can be difficult to obtain experimentally. For a diene, cycloaddition reactions, such as the Diels-Alder reaction, are of particular interest. researchgate.net
In silico studies could model the reaction of this compound with various dienophiles. By calculating the energy profile of the reaction pathway, including the transition state structures, activation energies can be determined. This allows for the prediction of reaction rates and the feasibility of a proposed reaction under certain conditions.
For a molecule with two double bonds, such as this compound, regioselectivity and stereoselectivity are important considerations. Computational models can predict which double bond is more reactive and what the stereochemical outcome of a reaction will be (e.g., endo vs. exo selectivity in a Diels-Alder reaction). researchgate.netrsc.org The Activation Strain Model, for example, could be employed to understand how the distortion of the reactants and their interaction energies influence the transition state and thus the selectivity. d-nb.infonih.govnih.gov
Table 2: Hypothetical Calculated Activation Energies for a Diels-Alder Reaction of this compound with a Generic Dienophile
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |
| Attack at C1=C2, endo | 25.3 | Possible, but not the most favored. |
| Attack at C1=C2, exo | 24.1 | Favored pathway for this double bond. |
| Attack at C6=C7, endo | 26.8 | Less likely to occur. |
| Attack at C6=C7, exo | 25.5 | Possible, but less favored than C1=C2. |
Note: The values in this table are hypothetical and for illustrative purposes, representing the type of data generated from reaction mechanism modeling.
Prediction of Novel Reactivity Patterns
One of the most exciting applications of computational chemistry is the prediction of new and unexpected reactivity. For this compound, theoretical studies could uncover reaction pathways that have not yet been considered.
For example, MD simulations might reveal a stable, folded conformation that facilitates an intramolecular reaction, such as an intramolecular Alder-ene reaction. d-nb.infonih.govnih.gov The proximity of the terminal chloro-substituent to one of the double bonds in such a conformation could also lead to novel cyclization reactions.
Furthermore, computational screening could be performed to test the reactivity of this compound against a virtual library of reactants. This could identify new potential reaction partners and reaction conditions that could lead to the synthesis of novel compounds. By exploring the reaction landscape computationally, it is possible to guide experimental work and accelerate the discovery of new chemical transformations.
Advanced Applications and Derivatization Strategies for 16 Chlorohexadeca 1,6 Diene
16-Chlorohexadeca-1,6-diene as a Versatile Synthon in Complex Molecule Synthesis
There is currently no available research to substantiate the role of this compound as a versatile synthon in the synthesis of complex molecules. A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis strategy. The potential of this compound in this capacity would depend on the reactivity of its chloro and diene functionalities, but no documented examples of its use in total synthesis or other complex chemical preparations could be located.
Development of Functional Materials and Specialty Chemicals from this compound
The development of functional materials and specialty chemicals hinges on the ability to polymerize or chemically modify a starting monomer. While diene-containing molecules are often used in polymer synthesis, no studies specifically detailing the polymerization or conversion of this compound into high-value organic compounds have been published in the accessible scientific literature.
Polymerization Strategies and Polymer Precursors
General polymerization strategies for dienes include coordination polymerization, anionic polymerization, and radical polymerization. However, without experimental data on this compound, it is impossible to determine its reactivity under these conditions or the properties of any resulting polymers. There are no documented instances of this compound being used as a polymer precursor.
Synthesis of High-Value Organic Compounds
The transformation of this compound into other high-value organic compounds would likely involve reactions of the alkene and chloro groups. Potential reactions could include nucleophilic substitution of the chlorine atom or various addition reactions across the double bonds. However, no specific examples or research findings are available to confirm such applications.
Advanced Analytical Methodologies in Research on 16 Chlorohexadeca 1,6 Diene and Its Derivatives
Chromatographic Techniques for Reaction Monitoring and Product Purification
Chromatographic methods are indispensable tools for the real-time monitoring of chemical reactions involving 16-Chlorohexadeca-1,6-diene and for the subsequent isolation and purification of its derivatives. njit.edu The choice of technique is dictated by the volatility and polarity of the compounds of interest.
Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds. chromatographyonline.com When coupled with a flame ionization detector (FID) or an electron capture detector (ECD), GC provides high-resolution separation of reactants, intermediates, and products. The ECD is especially sensitive to halogenated compounds, making it an ideal choice for detecting this compound and its chlorinated derivatives. njit.edu Reaction progress can be monitored by taking aliquots from the reaction mixture at various time points and analyzing them by GC to determine the relative concentrations of the starting material and the products.
For less volatile or thermally labile derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. A variety of stationary phases can be employed, with normal-phase chromatography on silica (B1680970) gel or alumina (B75360) being effective for separating non-polar compounds, while reverse-phase chromatography is suitable for more polar derivatives. A diode-array detector (DAD) or a mass spectrometer (MS) can be used for detection and identification of the separated components.
Preparative chromatography, both GC and HPLC, is employed for the purification of the synthesized derivatives on a larger scale. Thin-layer chromatography (TTC) is often used as a rapid and inexpensive method for preliminary reaction monitoring and for optimizing the conditions for column chromatography. njit.edu
Interactive Data Table: Illustrative GC-MS Data for a Reaction Mixture
| Retention Time (min) | Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 12.5 | This compound | 254.21 | 219, 183, 121 |
| 14.2 | Epoxidized derivative | 270.21 | 235, 153, 97 |
| 15.8 | Dihydroxylated derivative | 288.22 | 270, 253, 149 |
Spectroscopic Methodologies for the Structural Elucidation of Reaction Products and Intermediates
Spectroscopic techniques provide detailed information about the molecular structure of the reaction products and any isolable intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. researchgate.net For complex molecules like the derivatives of this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for a complete structural and stereochemical assignment. Advanced two-dimensional (2D) NMR techniques are therefore essential. auremn.org
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in the carbon chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, aiding in the assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space, providing critical information for determining the stereochemistry, such as the E/Z configuration of the double bonds and the relative stereochemistry of chiral centers. wordpress.comrsc.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Hypothetical Derivative
| Carbon Atom | Chemical Shift (ppm) | Multiplicity (from DEPT) |
| C1 | 14.1 | CH₃ |
| C6 | 130.5 | CH |
| C7 | 128.9 | CH |
| C16 | 60.2 | CH₂Cl |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. southwales.ac.uknih.gov The C-Cl stretching vibration in chlorinated hydrocarbons typically appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. umich.edu The exact position of this band can be influenced by the local molecular environment. The C=C stretching vibrations of the diene system will give rise to characteristic bands around 1600-1670 cm⁻¹. The presence of other functional groups introduced during derivatization, such as hydroxyl (-OH) or carbonyl (C=O) groups, will also produce distinct and readily identifiable absorption bands.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| C-H (alkene) | Stretching | 3010-3100 |
| C-H (alkane) | Stretching | 2850-2960 |
| C=C | Stretching | 1600-1670 |
| C-Cl | Stretching | 600-800 |
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce the precise molecular formula of the parent ion and its fragments. This is particularly valuable when characterizing new derivatives of this compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. youtube.comnih.gov For instance, the loss of a chlorine radical or a hydrochloride molecule are common fragmentation pathways for chlorinated compounds.
Interactive Data Table: HRMS Data for a Hypothetical Derivative
| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |
| C₁₆H₂₉ClO | 272.1934 | 272.1931 | -1.1 |
| C₁₆H₃₀O₂ | 270.2246 | 270.2249 | +1.1 |
Diffraction Techniques for Crystalline Derivative Structure Determination
When a derivative of this compound can be obtained in a crystalline form, single-crystal X-ray diffraction provides an unambiguous determination of its three-dimensional molecular structure. wikipedia.org This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing definitive proof of the molecule's connectivity and stereochemistry. mdpi.com The resulting crystal structure can confirm the regiochemistry of reactions and the relative and absolute stereochemistry of chiral centers, which can be challenging to determine solely by spectroscopic methods. acs.org
Future Research Directions and Unaddressed Challenges in 16 Chlorohexadeca 1,6 Diene Chemistry
Exploration of Novel Catalytic Systems for 16-Chlorohexadeca-1,6-diene Transformations
The reactivity of the diene and chloro functionalities in this compound opens the door to a wide array of catalytic transformations. Future research could focus on developing selective and efficient catalytic systems to manipulate these reactive sites. One promising area is the use of photoredox catalysis for atom-transfer radical cyclization, a method that has proven effective for other 1,6-dienes. nih.gov This could enable the construction of complex cyclic structures bearing both the chloroalkyl chain and newly formed carbon-carbon bonds.
Furthermore, the development of catalysts for selective cross-coupling reactions at the chloro position, while leaving the diene intact, would be a significant challenge. This would allow for the introduction of a wide range of functional groups, expanding the synthetic utility of this platform molecule. Conversely, catalytic systems that selectively functionalize the diene, for instance through metathesis or hydrofunctionalization, while preserving the chloro group, would also be of high value.
Table 1: Potential Catalytic Transformations of this compound
| Catalytic Approach | Target Functionality | Potential Outcome |
|---|---|---|
| Photoredox Catalysis | Diene | Atom-transfer radical cyclization for complex cyclic products. |
| Cross-Coupling (e.g., Suzuki, Sonogashira) | Chloroalkane | Introduction of aryl, vinyl, or alkynyl groups. |
| Ring-Closing Metathesis | Diene | Formation of a macrocyclic structure with a pendant chloroalkyl chain. |
Integration into Supramolecular and Nanomaterial Architectures
The long hydrocarbon chain of this compound makes it an attractive building block for supramolecular assemblies and nanomaterials. The diene portion could be polymerized or cross-linked to form novel polymeric materials with tailored properties. For instance, coordination polymerization of the diene could lead to polymers with pendant chloroalkyl groups, which could then be further functionalized.
The amphiphilic nature that could be imparted by modifying the chloro-group suggests potential applications in the formation of micelles, vesicles, or other self-assembled structures in aqueous media. These assemblies could find use in drug delivery, encapsulation, or as nanoreactors. The chloro-functionalized end could also serve as an anchor point for attaching the molecule to surfaces or nanoparticles, creating modified materials with specific functionalities.
Green and Sustainable Methodologies for Large-Scale Synthesis and Application
The development of green and sustainable methods for the synthesis and application of this compound is a critical future research direction. This includes exploring bio-based feedstocks for its synthesis, moving away from traditional petrochemical sources. While not directly related to this specific molecule, research into the green synthesis of other platform chemicals, such as biobased hexamethylene-1,6-dicarbamate, highlights the potential for developing more sustainable pathways. rsc.org
Future work should also focus on utilizing environmentally benign solvents and catalytic systems that operate under mild conditions with high atom economy. For example, visible-light-driven reactions could offer a more sustainable alternative to traditional energy-intensive methods. rsc.org Furthermore, investigating the biodegradability and environmental fate of this compound and its derivatives would be essential for any large-scale application.
Computational Chemistry as a Predictive Tool for Future Research
Computational chemistry and theoretical calculations can serve as powerful predictive tools to guide future experimental work on this compound. Density Functional Theory (DFT) calculations could be employed to predict the reactivity of the different functional groups, elucidate reaction mechanisms, and design novel catalysts with enhanced selectivity.
For instance, computational modeling could help in understanding the conformational preferences of the long alkyl chain and how this influences the accessibility and reactivity of the diene and chloro functionalities. It could also be used to predict the photophysical properties of potential derivatives or the self-assembly behavior in different solvent environments. This in-silico approach can significantly accelerate the discovery of new applications and synthetic routes by prioritizing the most promising experimental avenues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
